molecular formula C16H16O B14503998 1,2-Diphenylcyclobutan-1-ol CAS No. 63776-27-2

1,2-Diphenylcyclobutan-1-ol

Cat. No.: B14503998
CAS No.: 63776-27-2
M. Wt: 224.30 g/mol
InChI Key: SRWURFAZMHPXJC-UHFFFAOYSA-N
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Description

1,2-Diphenylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanes It is characterized by a cyclobutane ring substituted with two phenyl groups at positions 1 and 2, and a hydroxyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diphenylethylene oxide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 1,2-diphenylcyclobutane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: 1,2-Diphenylcyclobutanone or 1,2-diphenylcyclobutanecarboxylic acid.

    Reduction: 1,2-Diphenylcyclobutane.

    Substitution: 1,2-Diphenylcyclobutyl halides or amines.

Scientific Research Applications

1,2-Diphenylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diphenylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    1,2-Diphenylcyclobutane: Similar structure but lacks the hydroxyl group.

    Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

1,2-Diphenylcyclobutan-1-ol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

63776-27-2

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1,2-diphenylcyclobutan-1-ol

InChI

InChI=1S/C16H16O/c17-16(14-9-5-2-6-10-14)12-11-15(16)13-7-3-1-4-8-13/h1-10,15,17H,11-12H2

InChI Key

SRWURFAZMHPXJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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